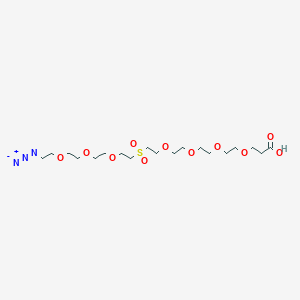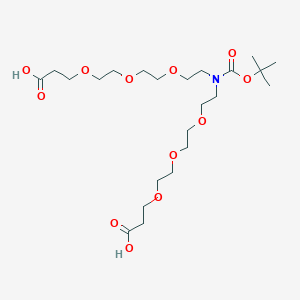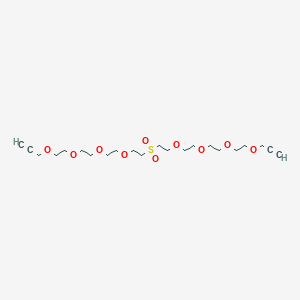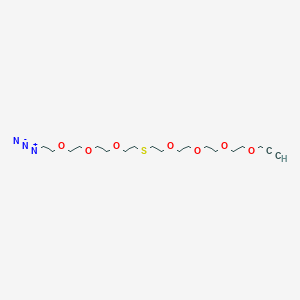
Azido-PEG3-Sulfone-PEG4-acid
Descripción general
Descripción
Azido-PEG3-Sulfone-PEG4-acid is a polyethylene glycol (PEG) derivative frequently employed as a linker in the construction of proteolysis targeting chimeras (PROTACs) . This compound contains an azide group and a terminal carboxylic acid, making it a versatile reagent in click chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .
Mecanismo De Acción
Target of Action
Azido-PEG3-Sulfone-PEG4-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an azide group that can react with molecules containing alkyne groups .
Mode of Action
The compound operates through a mechanism known as Click Chemistry . The azide group in the compound undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . Additionally, the terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU), forming a stable amide bond .
Biochemical Pathways
The compound plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property is crucial for the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability.
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This degradation is achieved through the ubiquitin-proteasome system, which is exploited by PROTACs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s solubility in aqueous media can be affected by the pH and temperature of the environment . .
Análisis Bioquímico
Biochemical Properties
Azido-PEG3-Sulfone-PEG4-acid plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . The azide group in this compound can react with alkyne groups in target molecules through CuAAC . This reaction is a key step in the synthesis of PROTACs, which are designed to selectively degrade target proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By facilitating the formation of PROTACs, this compound indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . The azide group in this compound reacts with alkyne groups in target molecules through CuAAC, forming a stable triazole linkage . This reaction is a key step in the formation of PROTACs, which can bind to target proteins and lead to their degradation .
Temporal Effects in Laboratory Settings
Given its role in the synthesis of PROTACs, it’s plausible that the effects of this compound may change over time depending on the stability and degradation of the PROTACs it helps form .
Dosage Effects in Animal Models
Given its role in the synthesis of PROTACs, the effects of this compound are likely to vary depending on the dosage of the PROTACs it helps form .
Metabolic Pathways
Given its role in the synthesis of PROTACs, it’s plausible that this compound may interact with enzymes or cofactors involved in the metabolism of these compounds .
Transport and Distribution
Given its role in the synthesis of PROTACs, it’s plausible that the transport and distribution of this compound may be influenced by the transporters or binding proteins that interact with these compounds .
Subcellular Localization
Given its role in the synthesis of PROTACs, it’s plausible that the subcellular localization of this compound may be influenced by the targeting signals or post-translational modifications that direct these compounds to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The azide group is typically introduced via nucleophilic substitution reactions, while the sulfone group is incorporated through oxidation reactions . The terminal carboxylic acid can be formed by reacting the PEG derivative with primary amine groups in the presence of activators such as EDC or DCC .
Industrial Production Methods
Industrial production of Azido-PEG3-Sulfone-PEG4-acid involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity . The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG3-Sulfone-PEG4-acid undergoes various types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups, forming stable triazole linkages.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, also forming stable triazole linkages.
Amide bond formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU, forming stable amide bonds.
Common Reagents and Conditions
CuAAc: Copper catalysts, alkyne-containing molecules.
SPAAC: DBCO or BCN-containing molecules.
Amide bond formation: EDC, HATU, primary amine groups.
Major Products
Triazole linkages: Formed from CuAAc and SPAAC reactions.
Amide bonds: Formed from reactions with primary amine groups.
Aplicaciones Científicas De Investigación
Azido-PEG3-Sulfone-PEG4-acid has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG4-acid: Contains an azide group and a terminal carboxylic acid, similar to Azido-PEG3-Sulfone-PEG4-acid.
Azido-PEG3-acid: Another PEG derivative with an azide group and a terminal carboxylic acid.
Uniqueness
This compound is unique due to the presence of the sulfone group, which enhances its stability and reactivity compared to other similar compounds . This makes it particularly useful in the synthesis of PROTACs and other advanced materials .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O11S/c20-22-21-2-4-28-6-8-30-11-13-32-15-17-34(25,26)18-16-33-14-12-31-10-9-29-7-5-27-3-1-19(23)24/h1-18H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRWRFOESMUATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137092 | |
| Record name | 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-42-3 | |
| Record name | 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B3325022.png)
![1,3-Diazabicyclo[3.2.1]octane](/img/structure/B3325029.png)
![(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B3325030.png)











